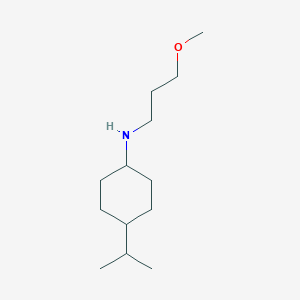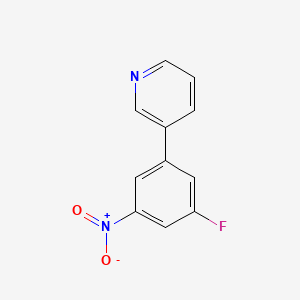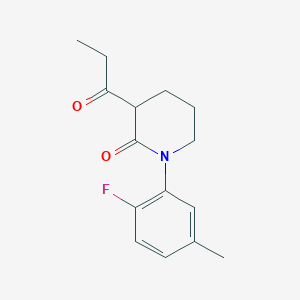
N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a methoxypropyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with isopropylamine and 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
- N-(3-Methoxypropyl)-4-methyl-2-(propan-2-yl)cyclohexan-1-amine
Uniqueness
N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-11(2)12-5-7-13(8-6-12)14-9-4-10-15-3/h11-14H,4-10H2,1-3H3 |
InChI Key |
KGMNBMBFGSBMML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13252794.png)
![1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252797.png)

![2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13252808.png)


![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)




